molecular formula C8H12N2O B13955641 2-((2-Aminoethyl)amino)phenol

2-((2-Aminoethyl)amino)phenol

Cat. No.: B13955641
M. Wt: 152.19 g/mol
InChI Key: NGTDGGGUWGJSST-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)amino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the phenol ring is substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)phenol typically involves the reaction of 2-nitrophenol with ethylenediamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Modified amino derivatives.

    Substitution: Ethers or esters of the phenolic hydroxyl group.

Scientific Research Applications

2-((2-Aminoethyl)amino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)amino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: A simpler derivative with only one amino group.

    4-Aminophenol: An isomer with the amino group in the para position.

    2-Hydroxyphenethylamine: A compound with a similar structure but different functional groups.

Uniqueness

2-((2-Aminoethyl)amino)phenol is unique due to the presence of both an aminoethyl group and a phenolic hydroxyl group. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to form stable complexes with metal ions and participate in multiple types of chemical reactions sets it apart from its simpler analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-aminoethylamino)phenol

InChI

InChI=1S/C8H12N2O/c9-5-6-10-7-3-1-2-4-8(7)11/h1-4,10-11H,5-6,9H2

InChI Key

NGTDGGGUWGJSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCN)O

Origin of Product

United States

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